molecular formula C10H12ClNO B6590549 1-(4-Chlorobenzyl)azetidin-3-ol CAS No. 111043-50-6

1-(4-Chlorobenzyl)azetidin-3-ol

Cat. No. B6590549
CAS RN: 111043-50-6
M. Wt: 197.66 g/mol
InChI Key: XJIZBIGPVVLRRZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)azetidin-3-ol, also known as Cbz-β-hydroxy-α-amino acid, is a chiral compound that has been extensively studied in the field of organic chemistry. This molecule possesses a unique structure that makes it an ideal candidate for various scientific applications.

Scientific Research Applications

Synthesis and Transformation in Medicinal Chemistry

The compound "1-(4-Chlorobenzyl)azetidin-3-ol" and its derivatives have been highlighted for their importance in the synthesis of cyclic β-amino acids, which are of significant interest due to their biological relevance and impact on drug research over the past two decades. Cyclic β-amino acids are integral to the development of new types of molecular entities, with various metathesis reactions such as ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM) being widely employed for access to either alicyclic β-amino acids or other densely functionalized derivatives. This synthesis process emphasizes selective and stereocontrolled methodologies that offer versatility, robustness, limitations, and efficiency in producing functionalized β-amino acid derivatives and β-lactams, which are crucial for developing pharmaceutical compounds (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).

Therapeutic Potential in Inflammatory Bowel Disease

Although not directly mentioning "this compound," the therapeutic potential of related β-lactam structures in managing inflammatory bowel disease (IBD) has been reviewed. Compounds such as olsalazine, designed to deliver active moieties like mesalazine to the colon while avoiding adverse effects associated with sulfapyridine carriers, underscore the significance of β-lactam derivatives in treating chronic conditions. This suggests a broader implication for structurally similar compounds in medical research, where modifications in the β-lactam ring can lead to significant therapeutic outcomes (Wadworth, A. N., & Fitton, A., 1991).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIZBIGPVVLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278716
Record name 1-[(4-Chlorophenyl)methyl]-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111043-50-6
Record name 1-[(4-Chlorophenyl)methyl]-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111043-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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